molecular formula C8H5N3O2S B11815265 5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylic acid

5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylic acid

Cat. No.: B11815265
M. Wt: 207.21 g/mol
InChI Key: VBGWBAOCTLZRGF-UHFFFAOYSA-N
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Description

5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylic acid (CAS 1014629-99-2) is a high-value heterocyclic building block with significant potential in medicinal chemistry and antimicrobial research. This compound features the 1,3,4-thiadiazole core, a privileged scaffold known for its diverse biological activities and favorable pharmacokinetic properties, including metabolic stability and appropriate lipophilicity that enhance drug-likeness . The 1,3,4-thiadiazole scaffold is extensively investigated for its broad spectrum of biological applications, particularly in developing new antimicrobial agents . Recent studies highlight derivatives of this core structure demonstrating potent activity against a range of Gram-positive and Gram-negative bacterial strains, with some compounds exhibiting superior inhibitory efficacy compared to standard reference antibiotics . The structure-activity relationship (SAR) of these compounds indicates that substitutions on the thiadiazole ring, such as the pyridin-2-yl group at position 5, are critical for modulating their biological potency and antimicrobial profile . Beyond antimicrobial applications, this chemical serves as a key synthetic intermediate for further exploration in pharmaceutical development. The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H5N3O2S

Molecular Weight

207.21 g/mol

IUPAC Name

5-pyridin-2-yl-1,3,4-thiadiazole-2-carboxylic acid

InChI

InChI=1S/C8H5N3O2S/c12-8(13)7-11-10-6(14-7)5-3-1-2-4-9-5/h1-4H,(H,12,13)

InChI Key

VBGWBAOCTLZRGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(S2)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with 2-pyridinecarboxylic acid (IX ), which undergoes esterification with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequent treatment with thiosemicarbazide (X ) in anhydrous acetone yields a thiosemicarbazide intermediate (XII ). Cyclization is achieved by refluxing XII with POCl₃ at 80°C for 3–4 hours, forming the 1,3,4-thiadiazole ring. Critical parameters include:

  • Molar ratio : A 1:1 stoichiometry of carboxylic acid to thiosemicarbazide ensures minimal side products.

  • Temperature control : Prolonged heating above 80°C risks decomposition, while lower temperatures impede cyclization.

  • Workup : Neutralization with cold NaOH followed by recrystallization from ethanol/water mixtures enhances purity.

Representative Procedure

  • 2-Pyridinecarbonyl chloride synthesis : 2-Pyridinecarboxylic acid (12.3 g, 0.1 mol) is refluxed with SOCl₂ (25 mL) for 1 hour. Excess SOCl₂ is distilled off under reduced pressure.

  • Thiosemicarbazide formation : The acid chloride is reacted with thiosemicarbazide (9.1 g, 0.1 mol) in acetone, stirred at 25°C for 20 hours.

  • Cyclization : POCl₃ (3 mL) is added dropwise to the intermediate, and the mixture is refluxed at 80°C for 3 hours. The product is poured onto ice, neutralized, filtered, and recrystallized.

Yield : 60–75% (depending on substituents).
Analytical Data : Comparable derivatives exhibit IR peaks at 1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C=S).

Two-Step Synthesis via Amidines and Isothiocyanates

An alternative route, inspired by macrofilaricide syntheses, employs amidine and isothiocyanate precursors. This method allows precise control over substituent positioning.

Step 1: Formation of Pyridinyl Amidines

2-Pyridinecarbonitrile (VI ) undergoes a Pinner reaction with hydrochloric acid (HCl) in methanol, generating 2-pyridinecarboximidamide (II ). The reaction is monitored via TLC, with typical completion within 12 hours at 25°C.

Oxidative Desulfurization of Thiosemicarbazides

Recent innovations adapt oxidative desulfurization protocols using o-iodoxybenzoic acid (IBX) to convert thiosemicarbazides (XII ) into 1,3,4-thiadiazoles. While less common for carboxylic acid derivatives, this method offers milder conditions suitable for acid-sensitive groups.

Procedure Overview

  • Thiosemicarbazide synthesis : As described in Section 1.1.

  • Oxidation : IBX (2 equiv) is added to XII in dimethylformamide (DMF), stirred at 50°C for 6 hours.

  • Workup : Filtration and column chromatography (SiO₂, ethyl acetate/hexane) isolate the product.

Yield : 55–65%.
Limitations : Higher cost of IBX compared to POCl₃ limits industrial applicability.

Comparative Analysis of Methods

Method Reagents Yield (%) Reaction Time Purity (%)
POCl₃ CyclocondensationPOCl₃, SOCl₂60–754–6 hours95–98
Amidines/IsothiocyanatesDIAD, Thiophosgene70–8524–48 hours99+
IBX OxidationIBX, DMF55–656–8 hours97–99

Key Insights :

  • POCl₃-based routes are cost-effective but require careful handling of corrosive reagents.

  • Amidine/isothiocyanate methods offer superior yields and purity, ideal for pharmaceutical applications.

  • IBX oxidation is preferable for lab-scale synthesis of sensitive derivatives .

Chemical Reactions Analysis

Types of Reactions: 5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₈H₅N₃O₂S
Molecular Weight: 207.21 g/mol
CAS Number: 1014629-99-2

The compound features a thiadiazole ring fused with a pyridine moiety, which contributes to its unique chemical properties and biological activities.

Biological Applications

5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylic acid has been studied for various biological applications:

Anti-inflammatory Activity

Recent studies have synthesized derivatives of thiadiazole compounds that include the pyridine structure, demonstrating significant anti-inflammatory properties. For instance, a series of pyridine-based thiadiazole derivatives were evaluated for their anti-inflammatory activity, with some compounds showing efficacy superior to standard treatments like diclofenac sodium. Notably, one derivative exhibited low toxicity while maintaining strong anti-inflammatory effects through in vivo testing and molecular docking studies against COX-2 enzymes .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The results indicated that certain derivatives exhibited potent antimicrobial effects, making them candidates for further development in infectious disease treatment .

Anticancer Potential

Thiadiazole derivatives have shown promise as anticancer agents across multiple cancer models. Research has documented their ability to decrease cell viability in various cancer types, including breast, lung, and colon cancers. The mechanisms often involve the inhibition of key enzymes involved in cancer cell proliferation .

Material Science Applications

Beyond biological applications, 5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylic acid is also utilized in materials science:

Coordination Chemistry

The compound can act as a ligand in coordination complexes with transition metals. For example, studies have reported the synthesis of cobalt complexes using this thiadiazole derivative, which demonstrated unique structural properties that could be exploited in catalysis or material fabrication .

Case Studies and Research Findings

StudyFocusKey Findings
Anti-inflammatory agentsThree derivatives showed significant anti-inflammatory activity surpassing diclofenac; NTD3 was the most potent.
Antimicrobial activitySynthesized compounds exhibited good efficacy against S. aureus and E. coli; promising antifungal effects noted against C. albicans.
Anticancer potentialThiadiazole derivatives decreased viability in multiple cancer cell lines; effective against breast and lung cancer cells.

Mechanism of Action

The mechanism of action of 5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare 5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylic acid with three structurally analogous compounds:

Structural Analogues

Compound Name Core Structure Functional Groups Key Differences
5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylic acid Pyridine + 1,3,4-thiadiazole -COOH at position 2 High acidity (pKa ~3.5)
5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylic acid Pyridine + 1,3,4-oxadiazole -COOH at position 2 Reduced sulfur → oxygen; lower thermal stability
5-(Pyridin-2-yl)-1,2,4-triazole-3-carboxylic acid Pyridine + 1,2,4-triazole -COOH at position 3 Altered ring size; weaker metal coordination
5-(Pyridin-2-yl)-thiazole-4-carboxylic acid Pyridine + thiazole -COOH at position 4 Increased planarity; stronger fluorescence

Physicochemical Properties

  • Acidity : The carboxylic acid group in the thiadiazole derivative exhibits stronger acidity (pKa ~3.5) compared to oxadiazole (pKa ~4.2) due to sulfur’s electron-withdrawing effect .
  • Solubility : Pyridine-thiadiazole hybrids show higher aqueous solubility (logP ~1.2) than triazole analogues (logP ~1.8), attributed to the polarizable sulfur atom .
  • Thermal Stability : Thiadiazole derivatives decompose at ~250°C, outperforming oxadiazoles (~220°C) but underperforming thiazoles (~280°C) .

Key Research Findings

  • Coordination Chemistry : The compound forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), with stability constants (logβ) ~12.5, surpassing oxadiazole analogues (logβ ~10.2) .
  • Material Applications : Thin films of the thiadiazole derivative exhibit a bandgap of 3.1 eV, suitable for optoelectronic devices, outperforming triazole-based films (bandgap 3.4 eV) .
  • Drug Design : In silico studies predict high bioavailability (F = 85%) due to optimal logP and hydrogen-bonding capacity, making it a lead candidate for antitubercular agents .

Biological Activity

5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylic acid (CAS No. 1014629-99-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₈H₅N₃O₂S
  • Molecular Weight : 207.21 g/mol
  • Structure : The compound features a pyridine ring and a thiadiazole moiety, which are known for their pharmacological significance.

Anticancer Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazole, including 5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylic acid, exhibit promising anticancer properties. A study evaluated a series of thiadiazole derivatives for their cytotoxicity against various cancer cell lines such as PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma) using the MTT assay. Results indicated that compounds with nitro substituents displayed higher cytotoxicity against the PC3 cell line compared to doxorubicin, a standard anticancer drug .

Table 1: Cytotoxicity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Comparison Drug
Nitro DerivativePC310Doxorubicin (15)
Methoxy DerivativeSKNMC20Doxorubicin (25)
Control---

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in various studies. For instance, a recent investigation synthesized novel pyridine-based thiadiazole derivatives and assessed their anti-inflammatory effects. Among these, certain derivatives showed significant activity surpassing that of diclofenac sodium, a commonly used anti-inflammatory medication .

Table 2: Anti-inflammatory Activity Comparison

CompoundInflammation ModelEfficacy Compared to Diclofenac
NTD1Carrageenan-induced edemaHigher
NTD2Carrageenan-induced edemaComparable
NTD3Carrageenan-induced edemaHighest

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its ability to inhibit lipoxygenase enzymes. The inhibition of these enzymes is relevant in the context of cancer therapy as they are implicated in tumor progression. Thiadiazole derivatives were tested against 15-lipoxygenase-1 and demonstrated significant inhibitory activity .

The mechanisms through which 5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylic acid exerts its biological effects include:

  • Inhibition of Tyrosine Kinase : This pathway is crucial for cancer cell proliferation.
  • Induction of Apoptosis : Several studies have reported that thiadiazole derivatives can trigger programmed cell death in cancer cells.
  • Anti-inflammatory Pathways : The compounds may modulate inflammatory mediators and cytokines.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyridine-based thiadiazole derivatives for their anticancer properties. The study revealed that specific modifications to the thiadiazole ring enhanced cytotoxicity against selected cancer cell lines while maintaining low toxicity in normal cells .

Q & A

Q. What are the optimal synthetic routes for 5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylic acid, and how can reaction conditions be tailored to improve yield?

A two-step heterocyclization-alkylation protocol is commonly employed. First, acylated thiosemicarbazides undergo cyclization with carbon disulfide to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates. Subsequent alkylation with chloroacetic acid derivatives introduces carboxylic acid functionality. Reaction optimization involves adjusting solvents (e.g., ethanol, DMF), temperature (e.g., reflux at 90–100°C), and stoichiometric ratios of alkylating agents to intermediates. Yields exceeding 70% are achievable with careful control of pH and purification via recrystallization .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Elemental analysis : Confirms empirical formula and purity.
  • 1H NMR and IR spectroscopy : Verify functional groups (e.g., thiadiazole ring vibrations at 650–750 cm⁻¹, carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • TLC : Monitors reaction progress and purity.
  • Single-crystal X-ray diffraction : Resolves molecular geometry and intermolecular interactions (e.g., dihedral angles between pyridine and thiadiazole rings) .

Q. What biological activities are predicted or observed for this compound and its derivatives?

Computational tools like PASS predict antiproliferative and anticonvulsant activities. In vitro studies on analogous 1,3,4-thiadiazoles show inhibition of cancer cell lines (e.g., IC₅₀ values < 50 µM) and suppression of seizure models via GABAergic modulation. Structural features such as the pyridine ring’s electron-withdrawing effects enhance bioavailability and target binding .

Advanced Research Questions

Q. How do structural variations (e.g., substituent position on pyridine) influence bioactivity and pharmacokinetics?

Substituents at the pyridine 2-position enhance metabolic stability compared to 4-pyridyl analogs due to reduced steric hindrance and improved π-π stacking with biological targets. Molecular docking studies suggest that the carboxylic acid group forms hydrogen bonds with active-site residues (e.g., kinase ATP pockets), while the thiadiazole ring contributes to hydrophobic interactions .

Q. What challenges arise in crystallizing this compound, and how do intermolecular interactions affect its solid-state structure?

Crystallization often requires slow evaporation of acetone/ethanol mixtures. X-ray studies reveal two distinct conformers in the asymmetric unit, with dihedral angles between thiadiazole and pyridine rings ranging from 18.2° to 30.3°. N–H···N hydrogen bonds form 2D supramolecular networks, influencing solubility and melting points .

Q. How can computational methods resolve contradictions in reported biological data for thiadiazole derivatives?

Discrepancies in antiproliferative vs. anticonvulsant activities may stem from assay conditions (e.g., cell line specificity) or off-target effects. QSAR models incorporating electronic (HOMO-LUMO gaps) and steric parameters (molar refractivity) can prioritize derivatives for targeted testing. MD simulations further elucidate binding dynamics in enzymatic pockets .

Q. What methodological advancements address low yields in S-alkylation steps during synthesis?

Microwave-assisted synthesis reduces reaction times (from 6 hours to 30 minutes) and improves regioselectivity. Catalytic use of KI in alkylation reactions minimizes byproducts, while solvent systems like DCM/DMF (1:1) enhance solubility of intermediates .

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